4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
Structural Features:
This compound features a pyrimidine core substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 2. The piperidine ring is further modified with a methyloxy linker to a 6-methylpyridazine substituent. This structure combines a heterocyclic pyrimidine backbone with a pyridazine-piperidine side chain, which may enhance binding to biological targets such as enzymes or receptors involved in inflammation or infectious diseases .
Synthetic Relevance: Compounds with pyrimidine and pyridazine moieties are prominent in drug design due to their ability to mimic nucleobases and modulate protein interactions.
Properties
IUPAC Name |
3-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-3-4-15(20-19-12)23-11-13-6-9-21(10-7-13)16-17-8-5-14(18-16)22-2/h3-5,8,13H,6-7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOMCQAGIMNYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxy group and the piperidinyl group. The final step involves the etherification reaction to link the methylpyridazinyl moiety to the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pyrimidine Derivatives
The following table summarizes key structural and functional differences between the target compound and related pyrimidine-based derivatives:
Key Observations :
- Substituent Positioning: The 2-aminopyrimidine analogue () lacks the pyridazine substituent but retains piperidine at position 6, highlighting the importance of substitution patterns in biological activity.
- Linker Flexibility : The methyloxy linker in the target compound contrasts with the rigid phenyl group in Mepirizole (), suggesting divergent pharmacokinetic profiles.
Piperidine-Linked Heterocycles
Pharmacological Implications
- Anti-Infective Potential: The phenoxy-piperidine group in ’s pyrimidinedione derivative shows efficacy against Mycobacterium tuberculosis, suggesting that similar substituents in the target compound could be explored for anti-infective applications .
- SAR Insights: Studies on 2-aminopyrimidine derivatives () reveal that substituents at the 4-position (e.g., methylpiperazine) significantly influence binding to kinase targets, implying that the 4-methoxy group in the target compound may similarly modulate activity .
Research Findings and Data
Comparative Bioactivity
- Anti-inflammatory Activity : Mepirizole’s pyrazole substituent () is associated with cyclooxygenase inhibition, whereas the pyridazine group in the target compound may target alternative pathways (e.g., phosphodiesterases) .
- Solubility and Permeability : The methoxymethyl group in ’s derivative enhances aqueous solubility compared to the target compound’s methoxy group, suggesting trade-offs between lipophilicity and bioavailability .
Biological Activity
4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a pyrimidine core and a piperidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It possesses a molecular formula of C15H20N4O2 and a molecular weight of approximately 288.35 g/mol. The structural features include:
- Pyrimidine Ring : Contributes to the compound's stability and potential interactions with biological targets.
- Piperidine Ring : Known for its role in enhancing solubility and bioavailability.
- Methoxy Group : May influence the compound's electronic properties and interaction with enzymes.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It can bind to receptors, modulating their activity and leading to altered cellular responses.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including those with piperidine substitutions, exhibit significant antitumor effects. For instance, compounds similar in structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A431 | 15 | Apoptosis induction | |
| MPM Cells | 10 | ERK pathway inhibition |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural components may enhance its ability to penetrate bacterial cell walls, leading to effective bacterial inhibition.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
- Antitumor Efficacy in Xenograft Models : A study demonstrated that a similar pyrimidine derivative significantly reduced tumor growth in xenograft models when administered at doses of 160 mg/kg BID. The mechanism involved modulation of the MAPK signaling pathway, crucial for cancer cell survival .
- Inhibition of Hyaluronic Acid Synthesis : Research involving related compounds indicated that they could diminish pro-inflammatory responses in articular chondrocytes, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
